molecular formula C31H27F2N7O4S B4292114 (2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B4292114
M. Wt: 631.7 g/mol
InChI Key: HRBLHPGLTJXTCA-WZVSYPCFSA-N
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Description

The compound “(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a variety of functional groups, including triazine, morpholine, methoxy, fluorophenyl, and thiazolidinone moieties

Properties

IUPAC Name

(5E)-5-[[4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxyphenyl]methylidene]-3-(4-fluorophenyl)-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27F2N7O4S/c1-42-25-16-19(2-11-24(25)44-18-27-36-29(34)38-30(37-27)39-12-14-43-15-13-39)17-26-28(41)40(23-9-5-21(33)6-10-23)31(45-26)35-22-7-3-20(32)4-8-22/h2-11,16-17H,12-15,18H2,1H3,(H2,34,36,37,38)/b26-17+,35-31?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBLHPGLTJXTCA-WZVSYPCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC5=NC(=NC(=N5)N6CCOCC6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=NC3=CC=C(C=C3)F)S2)C4=CC=C(C=C4)F)OCC5=NC(=NC(=N5)N6CCOCC6)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27F2N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, each targeting the formation of specific functional groups and the assembly of the overall structure. Typical synthetic routes might include:

    Formation of the triazine ring: This could involve the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the morpholine group: This step might involve nucleophilic substitution reactions.

    Formation of the thiazolidinone ring: This could be achieved through cyclization reactions involving thiourea and appropriate carbonyl compounds.

    Assembly of the final structure: This might involve condensation reactions to link the various fragments together.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potentially converting methoxy groups to carbonyl groups.

    Reduction: Reducing imine groups to amines.

    Substitution: Replacing functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a drug candidate, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anticancer or antimicrobial agent.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on receptors, it might mimic or block the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

  • 5-{4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxybenzylidene}-3-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-1,3-thiazolidin-4-one
  • 5-{4-[(4-amino-6-morpholin-4-yl-1,3,5-triazin-2-yl)methoxy]-3-methoxybenzylidene}-3-(4-bromophenyl)-2-[(4-bromophenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which might confer unique biological or chemical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE
Reactant of Route 2
Reactant of Route 2
(2Z,5E)-5-[(4-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHOXY}-3-METHOXYPHENYL)METHYLIDENE]-3-(4-FLUOROPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE

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